molecular formula C36H54Cl2O6 B149188 Nostocyclophane D CAS No. 126693-93-4

Nostocyclophane D

Cat. No. B149188
M. Wt: 653.7 g/mol
InChI Key: FYBKUFIZQMYJHP-QENHJSLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nostocyclophane D is a natural product that belongs to the family of cyclic peptides. It was first isolated from the cyanobacterium Nostoc sp. in 1993 by a group of Japanese researchers. Since then, it has gained considerable attention from the scientific community due to its potential therapeutic applications. Nostocyclophane D has been found to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Scientific Research Applications

1. Antimicrobial and Anticancer Properties

Nostocyclophane D has demonstrated potential in antimicrobial and anticancer applications. Studies have shown that compounds from the Nostoc genus, including Nostocyclophane D, exhibit moderate to weak growth inhibition against breast cancer cells (Dai et al., 2023)(Dai et al., 2023). Additionally, other related compounds from Nostoc have displayed significant antiproliferative activity against various cancer cell lines, suggesting a potential for Nostocyclophane D in cancer treatment (Kang et al., 2012)(Kang et al., 2012); (May et al., 2018)(May et al., 2018).

2. Biosynthesis and Structural Studies

Research on Nostocyclophane D has also focused on its biosynthesis and structural characteristics. Studies have revealed the influence of halide ions on the biosynthesis of related compounds in Nostoc, providing insights into the production and structural variations of Nostocyclophanes (Preisitsch et al., 2016)(Preisitsch et al., 2016). Additionally, the structural elucidation of Nostocyclophane D and its analogs has been achieved through advanced spectroscopic techniques, contributing to our understanding of their molecular framework (Bui et al., 2007)(Bui et al., 2007).

3. Allelopathic Activity

Nostocyclophane D and its analogs have been investigated for their allelopathic activity. A study on a related compound, Nostocyclamide M, showed allelopathic effects against another cyanobacterium, indicating potential ecological interactions facilitated by Nostocyclophanes (Jüttner et al., 2001)(Jüttner et al., 2001).

4. Environmental Impact Studies

The environmental impact of compounds related to Nostocyclophane D has been a subject of research, focusing on how these compounds interact with other species in their natural habitat (Tansay et al., 2021)(Tansay et al., 2021).

properties

CAS RN

126693-93-4

Product Name

Nostocyclophane D

Molecular Formula

C36H54Cl2O6

Molecular Weight

653.7 g/mol

IUPAC Name

(2R,4R,8S,13R,15R,19S)-8,19-dibutyl-4,15-dichloro-2,13-dimethoxytricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-10,21,24,26-tetrol

InChI

InChI=1S/C36H54Cl2O6/c1-5-7-11-23-13-9-15-27(37)21-34(44-4)26-19-31(41)36(32(42)20-26)24(12-8-6-2)14-10-16-28(38)22-33(43-3)25-17-29(39)35(23)30(40)18-25/h17-20,23-24,27-28,33-34,39-42H,5-16,21-22H2,1-4H3/t23-,24-,27+,28+,33+,34+/m0/s1

InChI Key

FYBKUFIZQMYJHP-QENHJSLFSA-N

Isomeric SMILES

CCCC[C@H]1CCC[C@H](C[C@H](C2=CC(=C([C@H](CCC[C@H](C[C@H](C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl

SMILES

CCCCC1CCCC(CC(C2=CC(=C(C(CCCC(CC(C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl

Canonical SMILES

CCCCC1CCCC(CC(C2=CC(=C(C(CCCC(CC(C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl

Other CAS RN

126693-93-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nostocyclophane D
Reactant of Route 2
Nostocyclophane D
Reactant of Route 3
Nostocyclophane D
Reactant of Route 4
Nostocyclophane D
Reactant of Route 5
Nostocyclophane D
Reactant of Route 6
Nostocyclophane D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.